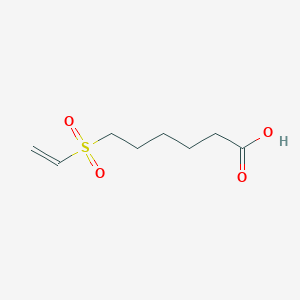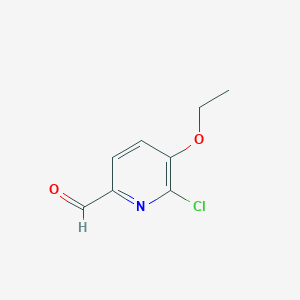
6-Chloro-5-éthoxypyridine-2-carbaldéhyde
Vue d'ensemble
Description
6-Chloro-5-ethoxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and an aldehyde group at the 2nd position of the pyridine ring
Applications De Recherche Scientifique
6-Chloro-5-ethoxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
Target of Action
A structurally similar compound, 6-chloro-5-ethoxy-n-(pyridin-2-yl)indoline-1-carboxamide, acts as a potent and selective antagonist for the serotonin 5-ht 2c receptor .
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that it might interact with its targets and cause changes in the cellular environment .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
Similar compounds have been found to interact with cellular receptors, leading to various downstream effects .
Analyse Biochimique
Biochemical Properties
6-Chloro-5-ethoxypyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
6-Chloro-5-ethoxypyridine-2-carbaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 6-Chloro-5-ethoxypyridine-2-carbaldehyde involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-ethoxypyridine-2-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-ethoxypyridine-2-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-Chloro-5-ethoxypyridine-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species and the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of 6-Chloro-5-ethoxypyridine-2-carbaldehyde within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The compound’s localization and accumulation within specific cellular compartments can influence its overall efficacy and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethoxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-5-ethoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, ethoxylation, and formylation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-5-ethoxypyridine-2-carbaldehyde may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, automated control systems, and rigorous quality control measures to optimize the synthesis and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-ethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 6-Chloro-5-ethoxypyridine-2-carboxylic acid.
Reduction: 6-Chloro-5-ethoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-ethoxypyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Chloro-5-ethoxypyridine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-Ethoxy-2-pyridinecarboxaldehyde: Lacks the chloro group at the 6th position.
Uniqueness
6-Chloro-5-ethoxypyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the chloro and ethoxy groups on the pyridine ring, along with the aldehyde group, allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
6-chloro-5-ethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPNUJGWAUTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)

![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
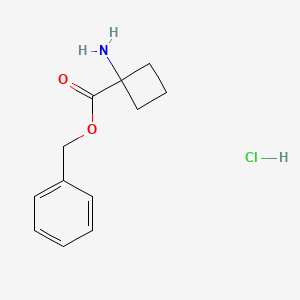


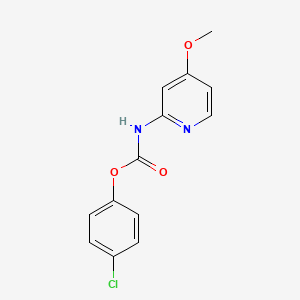
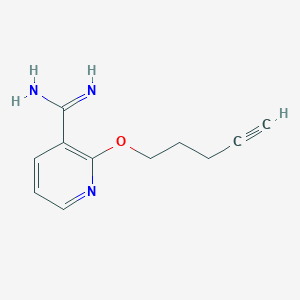
![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)
![(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1413174.png)
![2-Bromomethyl-4-chloro-benzo[b]thiophene](/img/structure/B1413175.png)
